molecular formula C38H54N8O10 B048787 Deltorphin II CAS No. 122752-16-3

Deltorphin II

Katalognummer B048787
CAS-Nummer: 122752-16-3
Molekulargewicht: 782.9 g/mol
InChI-Schlüssel: NUNBRHVOPFWRRG-MPNDMYOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

  • Synthesis and Binding Characteristics : Deltorphin II was synthesized using catalytic tritiation, yielding a radiolabeled form that exhibited high affinity for delta opioid receptors (Buzas et al., 1992).
  • Structural Modifications : Various analogs of Deltorphin II have been synthesized to explore the role of specific amino acids in its structure, particularly in relation to its delta-opioid receptor selectivity (Sasaki et al., 1991).

Molecular Structure Analysis

  • Conformation in Membrane Environment : The molecular conformation of Deltorphin II in membrane environments was studied using NMR spectroscopy, revealing an S-shaped backbone structure possibly related to its receptor selectivity (Ohno et al., 1993).

Chemical Reactions and Properties

  • Receptor Binding and Selectivity : Deltorphin II displays a unique binding profile with high selectivity for delta opioid receptors, differing significantly from its binding to mu and kappa receptors (Buzas et al., 1992).

Physical Properties Analysis

  • Stability and Permeability : The stability and blood-brain barrier permeability of Deltorphin II and its analogs have been analyzed, showing that certain sequence modifications can influence these properties (Thomas et al., 1997).

Chemical Properties Analysis

  • Synthesis and Structure-Activity Relationships : Studies on the synthesis of Deltorphin II analogs and their structure-activity relationships provide insights into the chemical properties that contribute to its opioid activity and receptor selectivity (Salvadori et al., 1991).

Wissenschaftliche Forschungsanwendungen

Field

Neuropharmacology

Application

Deltorphin II is used in the study of neuropathic pain conditions, specifically in the inhibition of C-fiber mechanical nociceptors .

Method

A murine model of peripheral neuropathic pain was induced with a spared nerve (tibial) injury. An ex vivo preparation of mouse plantar skin with attached tibial nerve was used to examine the effects of Deltorphin II on the response properties of individual cutaneous C-fiber nociceptors .

Results

Deltorphin II induced an inhibition of the mechanical responsiveness of C-fiber mechanical nociceptors innervating skin under neuropathic conditions. The effects of Deltorphin II were concentration-dependent and prevented by pretreatment with naltrindole, indicating DOR-mediated inhibitory effects of Deltorphin II .

Opioid Receptor Research

Field

Biochemistry and Molecular Biology

Application

Deltorphin II is used in the study of the binding of the endogenous opioid peptide to the δ-opioid receptor .

Method

Fragments of the δ-opioid receptor of variable length and containing residues in the third extracellular loop were synthesized and studied by NMR and CD spectroscopy in a membrane-mimetic milieu .

Results

Binding of Deltorphin II to the δ-opioid receptor destabilized the helix at the receptor peptide N terminus. Large upfield displacement of β-proton chemical shifts was observed for certain residues in the receptor peptide following its interaction with Deltorphin II .

Cardiac Resistance to Reperfusion

Field

Cardiology

Application

Deltorphin II is used in the study of increasing cardiac resistance to reperfusion .

Method

The infarct-limiting effect of the δ2-OR agonist Deltorphin II was studied in relation to the activation of several protein kinases, including PKCδ, ERK1/2, PI3K, and PKG .

Results

The activation of a peripheral δ2-opioid receptor (δ2-OR) increases the cardiac tolerance to reperfusion . The cardioprotective effect of Deltorphin II is hypothesized to involve the sarcolemmal KATP channels and the MPT pore .

Opioid Receptor Heterodimers Research

Field

Molecular Biology

Application

Deltorphin II is used in the study of opioid receptor heterodimers .

Method

Substantial evidence has documented that opioid receptor heterodimers form in cell lines expressing one or more opioid receptors .

Results

The study of Deltorphin II contributes to the understanding of opioid receptor heterodimers .

Role of Phe3 in Binding to the δ-Opioid Receptor

Field

Biochemistry

Application

Deltorphin II is used in the study of the role of Phe3 in binding to the δ-opioid receptor .

Method

A series of analogs were synthesized in which Phe3 was replaced by various amino acids such as Ala, cyclohexylalanine (Cha), fluorophenylalanines, and other alkyl-side chain amino acids (Val, Leu) .

Results

The study contributes to the understanding of the role of Phe3 in binding to the δ-opioid receptor .

Investigation of Opioid Receptor Heterodimers

Field

Molecular Biology

Application

Deltorphin II is used in the study of opioid receptor heterodimers .

Method

Substantial evidence has documented that opioid receptor heterodimers form in cell lines expressing one or more opioid receptors .

Results

The study of Deltorphin II contributes to the understanding of opioid receptor heterodimers .

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNBRHVOPFWRRG-RCEFDBTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deltorphin II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deltorphin II
Reactant of Route 2
Deltorphin II
Reactant of Route 3
Deltorphin II
Reactant of Route 4
Deltorphin II
Reactant of Route 5
Reactant of Route 5
Deltorphin II
Reactant of Route 6
Deltorphin II

Citations

For This Compound
2,900
Citations
SV Popov, AV Mukhomedzyanov, LN Maslov… - Membranes, 2023 - mdpi.com
… deltorphin II could prevent cardiac I/R injury when administered before ischemia [5]. In 2021, we found that deltorphin II … that the infarct-reducing effect of deltorphin II is mediated via the …
Number of citations: 3 www.mdpi.com
G Improta, M Broccardo - Peptides, 1992 - Elsevier
… In conclusion, the discovery of [D-Ala2]deltorphin II, a peptide with a high degree of selectivity for delta receptors, has allowed us to confirm the involvement of delta receptors in …
Number of citations: 26 www.sciencedirect.com
K Murakawa, N Hirose, K Takada, T Suzuki… - European journal of …, 2004 - Elsevier
… agonist, deltorphin II, … to deltorphin II were not established. In the present study, we therefore investigated initially the receptor specificity of the neurochemical effects of deltorphin II in the …
Number of citations: 22 www.sciencedirect.com
Q Jiang, HI Mosberg, F Porreca - Life sciences, 1990 - Elsevier
… ]deltorphin II following intracerebroventricular (icv) administration in the mouse tail-flick test. [D-Ala2]deltorphin II … [D-Ala2]deltorphin II was 13-fold more potent than icv [D-Pen 2, D-PenS]…
Number of citations: 95 www.sciencedirect.com
DM Hutcheson, HWD Matthes, E Valjent… - European Journal of …, 2001 - Wiley Online Library
… cerebral cortex of mice infused chronically with deltorphin II showed a significant up-regulation of … in deltorphin II antinociception, appear to mediate the effects of chronic deltorphin II on …
Number of citations: 58 onlinelibrary.wiley.com
R Longoni, L Spina, A Mulas, E Carboni… - Journal of …, 1991 - Soc Neuroscience
… those of (DAla2)deltorphin II, which instead were reduced by … 23390 abolished (DAla*)deltorphin II effects, while blockade of … administration of (o-Ala*)deltorphin II or of PLO17 elicited …
Number of citations: 139 www.jneurosci.org
V Erspamer, P Melchiorri… - Proceedings of the …, 1989 - National Acad Sciences
… Deltorphin and [D-Ala2]deltorphin II were also more effective than DPDPE in displacing the radioligand. These results are represented in Fig. as binding selectivity profiles. …
Number of citations: 603 www.pnas.org
PY Law, O Maestri-El Kouhen, J Solberg… - Journal of Biological …, 2000 - ASBMB
… that the rate of deltorphin II-induced receptor desensitization is … Apparently, deltorphin II-induced receptor desensitization … to Ala completely abolished the deltorphin II-induced receptor …
Number of citations: 87 www.jbc.org
I Fadhil, R Schmidt, C Walpole, KA Carpenter - Journal of Biological …, 2004 - ASBMB
… of the endogenous opioid peptide deltorphin II to the δ-opioid … Binding of the δ-selective ligand deltorphin II to hDOR-(279–… ) following its interaction with deltorphin II, thus identifying a …
Number of citations: 30 www.jbc.org
G Scherrer, K Befort, C Contet, J Becker… - European journal of …, 2004 - Wiley Online Library
… DPDPE and deltorphin II are considered prototypes, but their … thermal pain following DPDPE and deltorphin II administration by … Finally, deltorphin II slightly prolonged jump latencies in …
Number of citations: 87 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.